![molecular formula C18H29N3O3 B2750442 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one CAS No. 1952904-40-3](/img/structure/B2750442.png)
1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
AZD-9291 works by irreversibly binding to the ATP-binding site of 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
AZD-9291 has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines. It has also been shown to inhibit tumor growth in mouse models of NSCLC. In clinical trials, AZD-9291 has been shown to have a favorable safety profile with minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AZD-9291 is its high selectivity for 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one T790M mutation, which makes it an effective treatment option for patients with this mutation. However, one limitation is that it is not effective in patients without this mutation. Additionally, the irreversible binding of AZD-9291 to 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one may lead to the development of resistance over time.
Orientations Futures
For AZD-9291 research include the development of combination therapies with other drugs to enhance its anti-tumor activity and overcome resistance. Additionally, further studies are needed to determine the optimal dosing and treatment duration for AZD-9291. Finally, the development of biomarkers to predict response to AZD-9291 would be useful in identifying patients who are most likely to benefit from this treatment.
Méthodes De Synthèse
AZD-9291 is synthesized by reacting 2-chloro-4-nitroaniline with 2-chloro-5-nitrobenzoic acid to form 2-chloro-5-nitro-N-(2-(4-nitrophenyl)ethyl)aniline. This compound is then reacted with 3,3-dimethyl-2-oxoazetidine to form 4-(3,3-Dimethyl-4-oxoazetidin-2-yl)-N-(2-(4-nitrophenyl)ethyl)aniline. The final step involves reacting 4-(3,3-Dimethyl-4-oxoazetidin-2-yl)-N-(2-(4-nitrophenyl)ethyl)aniline with 1-(2-aminopropyl)azepan-2-one to form AZD-9291.
Applications De Recherche Scientifique
AZD-9291 has been extensively studied for its efficacy in the treatment of NSCLC. It has been shown to be effective in patients with 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one T790M mutation, which is a common cause of resistance to first-generation 1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one TKIs. AZD-9291 has also been studied in combination with other drugs, such as anti-PD-1 antibodies, to enhance its anti-tumor activity.
Propriétés
IUPAC Name |
1-[2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-18(2)16(19-17(18)24)13-7-10-20(11-8-13)15(23)12-21-9-5-3-4-6-14(21)22/h13,16H,3-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBKGIRVAWAIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)C(=O)CN3CCCCCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.